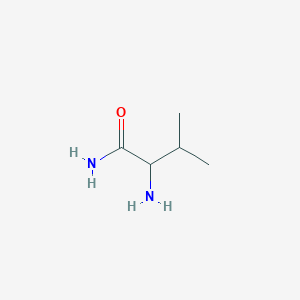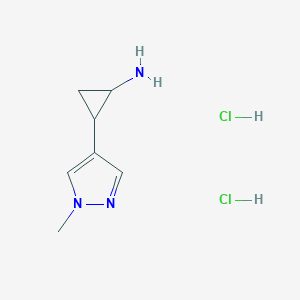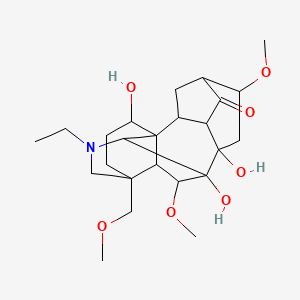
3-Chloro-2-oxopropyl triphenylphosphonium chloride
説明
3-Chloro-2-oxopropyl triphenylphosphonium chloride is a chemical compound with the molecular formula C21H19Cl2OP and a molecular weight of 389.25 . It is also known by other names such as Phosphonium, (3-chloro-2-oxopropyl)triphenyl-, chloride (1:1); (3-Chloroacetonyl)triphenylphosphonium chloride; Phosphonium, (3-chloro-2-oxopropyl)triphenyl-, monochloride; Phosphonium, (3-chloroacetonyl)triphenyl-, chloride .
Synthesis Analysis
The synthesis of related triphenylphosphonium compounds often involves the reaction of triphenylphosphine with functionalized organic halides or alcohols under specific conditions. For instance, 3,3,3-trichloropropyl-1-triphenylphosphonium chloride is prepared from 2-chloroethanol, triphenylphosphine, and trichloroacetic acid, demonstrating the versatility of triphenylphosphine in forming various phosphonium salts through substitution reactions.Molecular Structure Analysis
The molecular structure of phosphonium salts is characterized by a tetrahedral geometry around the phosphorus atom. Detailed crystal structure analyses reveal that the triphenylphosphonium group forms a tetrahedral geometry with P-C (phenyl) distances being equal within experimental error, indicating the stability and rigidity of the phosphonium core.Chemical Reactions Analysis
Phosphonium salts are known for their involvement in Wittig reactions, where they act as ylides to form double bonds in organic compounds . The reaction mechanism typically involves the formation of a ylide from the phosphonium salt, which then reacts with an aldehyde or ketone to produce an alkene . This reaction is a cornerstone in organic synthesis for the formation of carbon-carbon double bonds with high stereochemical control .Physical And Chemical Properties Analysis
The compound has a melting point of 210-212°C (dec.) . Other physical and chemical properties such as density and boiling point are not available in the search results.科学的研究の応用
Synthesis of Olefins and Other Compounds : 3,3,3-Trichloropropyl-1-triphenylphosphonium chloride, a related compound, is used in the synthesis of trichloromethylated (Z)-olefins. These olefins are valuable for producing (Z)-1,3-enynes, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes, offering high yields and stereospecificities (Karatholuvhu & Fuchs, 2004).
Formation of Heterocyclic Salts : The compound exhibits unconventional reactivity, such as in the formation of heterocyclic salts like ((1,4-dioxane-2,5-diyl)-bis-(methylene))-bis-(triphenylphosphonium) chloride. This reactivity leads to the formation of novel chemical structures useful in further chemical research and applications (Mannu et al., 2021).
Chlorination, Dehydration, and P-N Linkage : It serves as a versatile reagent in chlorination, dehydration, and phosphorus-nitrogen linkage processes in organic chemistry. These reactions are crucial for developing new compounds and materials (Appel, 1975).
Complex Formation : The compound is involved in the formation of complexes, such as osmium complexes, where it interacts with other chemicals to create new materials with potential applications in material science and catalysis (Sharutin et al., 2015).
Synthesis of Amino Acids and Peptides : It plays a role in the synthesis of optically active amino acids and peptides, which are fundamental in the development of pharmaceuticals and biologically active compounds (Itaya et al., 1993).
Preparation of Alkyl Ester Salts : The compound is used in the preparation of alkyl ester salts, which are important intermediates in various organic synthesis processes (Moorhoff, 1997).
Safety and Hazards
作用機序
Target of Action
3-Chloro-2-oxopropyl triphenylphosphonium chloride primarily targets mitochondrial membranes. The triphenylphosphonium (TPP) moiety allows the compound to accumulate selectively within mitochondria due to the organelle’s negative membrane potential . This targeting is crucial as mitochondria play a vital role in cellular energy production and apoptosis regulation.
Mode of Action
Upon accumulation in the mitochondria, the compound interacts with mitochondrial components, disrupting the electron transport chain (ETC). This disruption leads to the generation of reactive oxygen species (ROS) and a decrease in ATP production. The increased ROS levels can induce oxidative stress, leading to mitochondrial dysfunction and cell death.
Biochemical Pathways
The primary biochemical pathway affected by 3-Chloro-2-oxopropyl triphenylphosphonium chloride is the mitochondrial ETC. By interfering with the ETC, the compound causes a cascade of downstream effects, including:
These effects collectively lead to cellular apoptosis, particularly in cells with high mitochondrial activity.
Pharmacokinetics
The pharmacokinetics of 3-Chloro-2-oxopropyl triphenylphosphonium chloride involve its absorption, distribution, metabolism, and excretion (ADME):
These properties ensure that the compound reaches its target sites effectively, maintaining sufficient bioavailability to exert its biological effects.
Action Environment
Environmental factors significantly influence the compound’s action, efficacy, and stability:
Understanding these factors is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
: ChemicalBook : Benchchem : ChemicalBook : ChemicalBook : ChemicalBook : ChemicalBook
特性
IUPAC Name |
(3-chloro-2-oxopropyl)-triphenylphosphanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClOP.ClH/c22-16-18(23)17-24(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15H,16-17H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQOHQLJKMAQPH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC(=O)CCl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-oxopropyl triphenylphosphonium chloride | |
CAS RN |
13605-65-7 | |
| Record name | 3-Chloro-2-oxopropyl triphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ruthenium,amminetrichlorobis[(sulfinyl-KS)bis[methane]]-(9CI)](/img/structure/B3419002.png)



![Tert-butyl-2-azabicyclo[2.2.1]heptan-5-ylcarbamate](/img/structure/B3419042.png)
![3-[(2E)-3,7-Dimethyl-2,6-octadienyl]-4-hydroxy-5-(3-methyl-2-butenyl)benzoic acid methyl ester](/img/no-structure.png)




